molecular formula C25H24N2O6S B1230130 N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

Cat. No.: B1230130
M. Wt: 480.5 g/mol
InChI Key: YOCUYKUAUSSWQB-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-621001 are not widely documented in public literature. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency . Industrial production methods would likely involve similar controlled environments to maintain the compound’s integrity.

Chemical Reactions Analysis

WAY-621001 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in available sources, but standard laboratory reagents and conditions for such reactions would apply . The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-621001 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a valuable tool for studying various biochemical pathways and molecular interactions . In chemistry, it is used to explore reaction mechanisms and develop new synthetic methods. In biology and medicine, it helps in understanding disease mechanisms and developing potential therapeutic agents .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C25H24N2O6S/c1-31-21-9-7-19(15-23(21)34(29,30)27-10-12-32-13-11-27)26-24(28)14-18-16-33-22-8-6-17-4-2-3-5-20(17)25(18)22/h2-9,15-16H,10-14H2,1H3,(H,26,28)

InChI Key

YOCUYKUAUSSWQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Reactant of Route 3
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Reactant of Route 4
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Reactant of Route 6
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

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